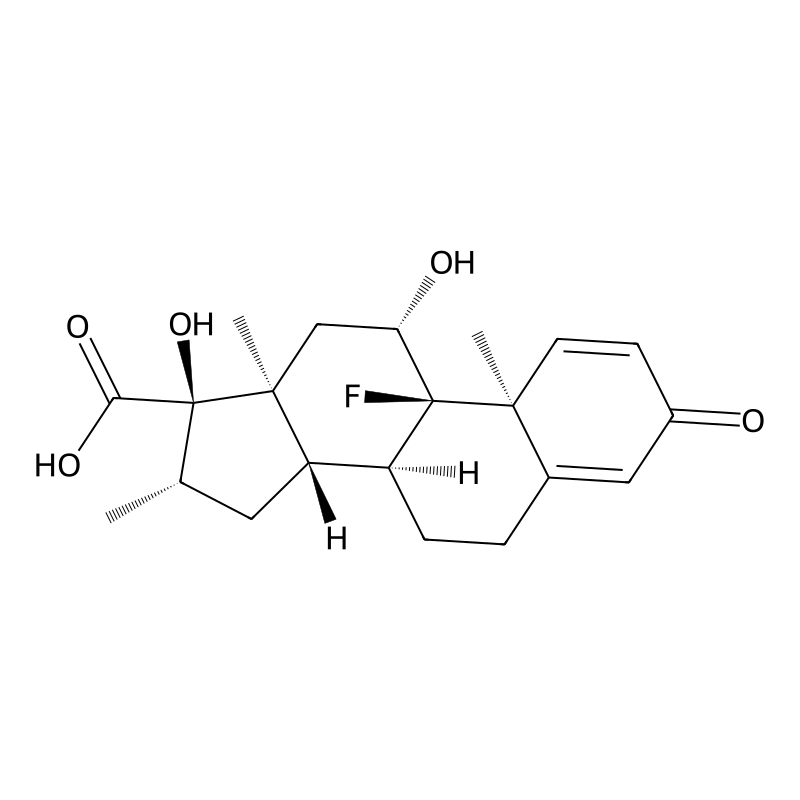(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthrene-17-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
- This compound belongs to a class of steroids called glucocorticoids due to the presence of a cyclopentaphenanthrene core structure.
- It is likely a synthetic derivative with a fluorine atom at position 9, hydroxyl groups at positions 11 and 17, and a carboxylic acid group at position 17.
- The specific origin and significance in research are unclear without further information.
Molecular Structure Analysis
- The core structure is a cyclopentaphenanthrene, a four-ringed system commonly found in steroids.
- The presence of six methyl groups (three methyl groups) suggests a high degree of lipophilicity, potentially affecting absorption and interaction with biological membranes [].
- The hydroxyl groups can participate in hydrogen bonding, potentially influencing solubility and interactions with other molecules.
- The carboxylic acid group can be involved in various reactions, such as esterification and salt formation, which could be relevant for prodrug design or altering its properties.
Chemical Reactions Analysis
- Due to the lack of specific research on this compound, outlining its synthesis or specific reactions is difficult.
- However, general reactions for similar steroid molecules can be considered. These might include:
- Esterification of the carboxylic acid group with alcohols.
- Formation of amides with amines.
- Oxidation or reduction of the ketone group at position 3 (depending on the oxidation state, not specified in the provided name).
Physical And Chemical Properties Analysis
- Specific data on melting point, boiling point, and solubility are unavailable.
- Due to the presence of the steroid core and multiple hydroxyl groups, it is likely to be poorly soluble in water and more soluble in organic solvents.
- Glucocorticoids typically bind to the glucocorticoid receptor (GR) in the cytoplasm, leading to changes in gene expression and affecting various cellular processes, including inflammation and metabolism [].
- However, without confirmation of glucocorticoid activity for this specific compound, a mechanism of action cannot be definitively assigned.
- Information on safety and hazards is absent.
- Generally, synthetic glucocorticoids can have side effects like immunosuppression, fluid retention, and bone density loss with prolonged use.
(8S,10S,11S,13S,14S,16S)-9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthrene-17-carboxylic acid, also known as fluticasone carboxylic acid, is a steroid derivative. While not directly used as a medication itself, it is a key intermediate in the synthesis of several topical corticosteroids, including fluticasone propionate, a widely used treatment for asthma and allergic rhinitis [].
Synthesis:
Fluticasone carboxylic acid is typically synthesized from betamethasone, another corticosteroid, through a multi-step process involving chemical modifications like fluorination, oxidation, and esterification [].
Research Applications:
Research on fluticasone carboxylic acid primarily focuses on its role as a precursor to fluticasone propionate and other related corticosteroids. Studies have investigated its:
- Synthetic pathways: Optimizing the synthesis of fluticasone carboxylic acid to improve efficiency and cost-effectiveness [].
- Stability and degradation: Understanding the factors affecting the stability of fluticasone carboxylic acid during storage and formulation [].
- Structure-activity relationships: Investigating how modifications to the chemical structure of fluticasone carboxylic acid might influence the properties and efficacy of its derivative medications [].






